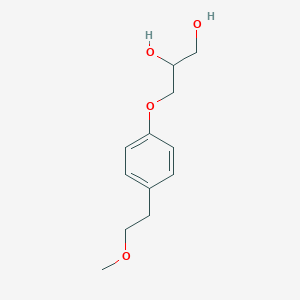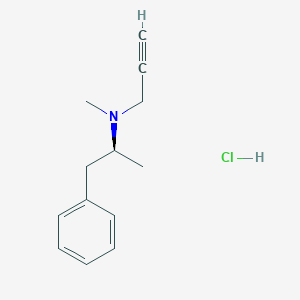
(+)-Deprenyl hydrochloride
Overview
Description
(+)-Deprenyl hydrochloride, also known as selegiline, is a medication primarily used in the treatment of Parkinson's disease and major depressive disorder. It functions as an irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain. By inhibiting this enzyme, selegiline increases the levels of dopamine, which can help alleviate symptoms of Parkinson's disease. It has also been found to have neuroprotective and antioxidant properties .
Synthesis Analysis
The synthesis of deprenyl involves the creation of a propargylamine derivative, which is a selective inhibitor of MAO-B. The compound's synthesis retains the acetylene group responsible for alkylation of the enzyme's flavin component, which is crucial for its inhibitory action. An indole analog of deprenyl has been synthesized, which differs from deprenyl in the aryl group but preserves the side chain containing the acetylene group .
Molecular Structure Analysis
The molecular structure of deprenyl is characterized by an N-methyl-N-propargylamine moiety, which is essential for its MAO-B inhibitory activity. The structure-activity relationship is such that modifications to the aryl group can influence the compound's selectivity towards MAO-A or MAO-B . Theoretical investigations using molecular orbital theory have confirmed that deprenyl is a good radical scavenger, with the acetylenic part of the molecule acting as the active site for trapping radicals .
Chemical Reactions Analysis
Deprenyl undergoes various chemical reactions in the body, including oxidative N-dealkylations and hydroxylation. The hydroxylation occurs in the para position of the molecule, which is in addition to the usual metabolic pathways for N-substituted phenylalkylamines. These reactions are important for the drug's metabolism and its interaction with biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of deprenyl contribute to its pharmacological effects. It has been shown to interact strongly with macroglobulins in serum and to enhance dopamine release from striatal slices of the rat brain. Deprenyl also inhibits the conversion of dopamine to DOPAC, indicating its role in modulating dopamine levels in the brain . Additionally, deprenyl has been found to indirectly inhibit acetylcholinesterase (AChE) and stimulate Na(+),K(+)-ATPase in the rat brain, which may contribute to its neuroprotective effects .
Relevant Case Studies
In clinical settings, deprenyl has been used to potentiate the effects of dopamine and has been studied for its antioxidant activity and ability to prevent toxicity from various neurotoxins. It has been observed that when administered with levodopa in Parkinsonian patients, deprenyl can induce adverse events potentially due to dopamine potentiation in systems other than the nigrostriatal pathway . Furthermore, deprenyl has been shown to reduce apoptosis in PC12 cells, suggesting that it may increase neuronal survival by reducing apoptotic death, an effect that is independent of its MAO-B inhibitory action .
Scientific Research Applications
Neuroprotection and Neuroregeneration
Neuroprotection in Neurodegenerative Disorders : (+)-Deprenyl, as a selective monoamine oxidase B (MAO-B) inhibitor, is extensively investigated for its neuroprotective effects in various neurodegenerative disorders. However, research has shown that it does not promote axonal regeneration of retinal ganglion cells, challenging its role as a monotherapy for acute central nervous system lesions (Rosenstiel, Sievers, & Lucius, 2002).
Anti-Apoptotic Properties : Studies indicate that (-)-Deprenyl exhibits anti-apoptotic properties, potentially aiding in the protection and slowing down of neuronal degeneration in Parkinson's disease and other neurodegenerative conditions (Magyar & Szende, 2004).
Drug Delivery Systems
- Transdermal Therapeutic Systems : Research on the diffusion properties of L-deprenyl in silicone elastomers has been conducted, exploring its potential in drug delivery applications, particularly in transdermal therapeutic systems (Wagner, Hencsei, & Liptay, 2002).
Neurotoxicity and Substance Abuse
Mitigation of Methamphetamine Neurotoxicity : Deprenyl has been studied for its ability to attenuate methamphetamine-induced neurotoxicity, suggesting potential therapeutic effects for methamphetamine abuse (Davidson et al., 2007).
Protective Effects Against Neurotoxins : (-)-Deprenyl has shown protective effects against various neurotoxins, such as those affecting dopaminergic, noradrenergic, and cholinergic systems, which could have implications for neurodegenerative diseases (Magyar & Szende, 2004).
Miscellaneous Applications
Oncological Applications : Studies have investigated the potential of l-deprenyl in protecting nonmalignant human cells from ionizing radiation and chemotherapy toxicity, suggesting its use in reducing the adverse effects of cancer treatments (Seymour et al., 2003).
Potential in Parkinson's Disease Treatment : Research has explored the sustained impact of deprenyl in levodopa-treated Parkinson's disease patients, focusing on its role in slowing motor decline and its effect on motor complications (Shoulson et al., 2002).
Impact on Dopaminergic Neurons : The effect of deprenyl on the differentiation of bone marrow stromal cells into dopamine-producing neurons has been studied, highlighting its role in enhancing dopamine levels and its potential application in regenerative medicine (Ghorbanian et al., 2008).
Deprenyl in Alzheimer's Disease : Investigations have been conducted on the dose-dependent effects of deprenyl on cerebrospinal fluid monoamine metabolites in patients with Alzheimer's disease, providing insights into its therapeutic potential in this context (Sunderland et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of a compound depend on its potential applications. For example, Dexmedetomidine, a highly selective α-2 adrenoceptor agonist, has sedative, analgesic, anxiolytic, sympatholytic, and opioid-sparing properties . Its future directions include exploring varying routes of administration, experimental implications, clinical effects, and comparative advantages over other drugs .
properties
IUPAC Name |
(2S)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYETZZCWLLUHIJ-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)N(C)CC#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196459 | |
| Record name | (+)-Deprenyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Deprenyl hydrochloride | |
CAS RN |
4528-52-3 | |
| Record name | (+)-Deprenyl hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004528523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Deprenyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



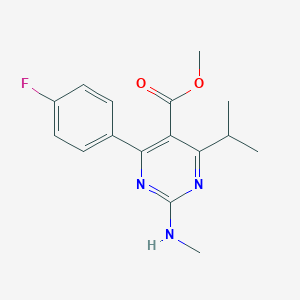
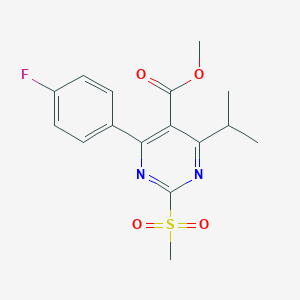
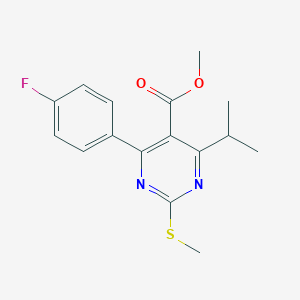

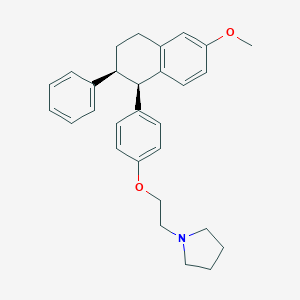
![4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol](/img/structure/B133809.png)
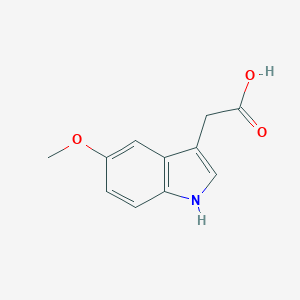
![3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B133818.png)
![2-[2-(4-Methoxyphenyl)ethyl]benzoic acid](/img/structure/B133823.png)


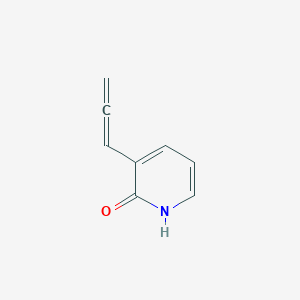
![4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsufonyl)amino]pyrimidine-5-yl-methanol](/img/structure/B133833.png)
